

Spectroscopic Profile of 1-Chloroanthracene: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloroanthracene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **1-Chloroanthracene** (C₁₄H₉Cl), a substituted polycyclic aromatic hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides generalized experimental protocols relevant to these techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **1-Chloroanthracene**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for **1-Chloroanthracene**

Chemical Shift (δ) ppm	Multiplicity
8.785	s
8.367	d
8.033	m
7.953	d
7.864	d
7.529	m
7.49	m
7.47	m
7.306	t

Note: Assignments are based on H-H and C-H COSY. The spectrum was recorded in CDCl₃.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for **1-Chloroanthracene**

Chemical Shift (δ) ppm
132.4
131.9
130.8
129.1
128.5
127.0
126.8
126.6
125.8
125.4
125.3
122.9
122.8
120.9

Note: The spectrum was recorded in CDCl_3 .

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Chloroanthracene**

Wavenumber (cm ⁻¹)	Description
3050-3100	C-H stretching (aromatic)
1620	C=C stretching (aromatic)
1450	C=C stretching (aromatic)
880	C-H out-of-plane bending
740	C-Cl stretching

Note: Data is typically acquired using a KBr pellet or ATR technique.[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Chloroanthracene**

m/z	Relative Intensity (%)	Ion
212	100	[M] ⁺
214	33	[M+2] ⁺
176	~20	[M-Cl] ⁺
177	~15	[M-HCl] ⁺

Note: The presence of the [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is characteristic of a monochlorinated compound.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of **1-Chloroanthracene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of **1-Chloroanthracene** are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

^1H NMR Acquisition: Standard pulse-acquire sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are required compared to ^1H NMR.

Infrared (IR) Spectroscopy

KBr Pellet Method:

- Approximately 1-2 mg of finely ground **1-Chloroanthracene** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
- The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.
- The KBr pellet is then placed in the sample holder of an FTIR spectrometer for analysis. A background spectrum of a blank KBr pellet is recorded for baseline correction.

Attenuated Total Reflectance (ATR): A small amount of the solid **1-Chloroanthracene** sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

Mass Spectrometry (MS)

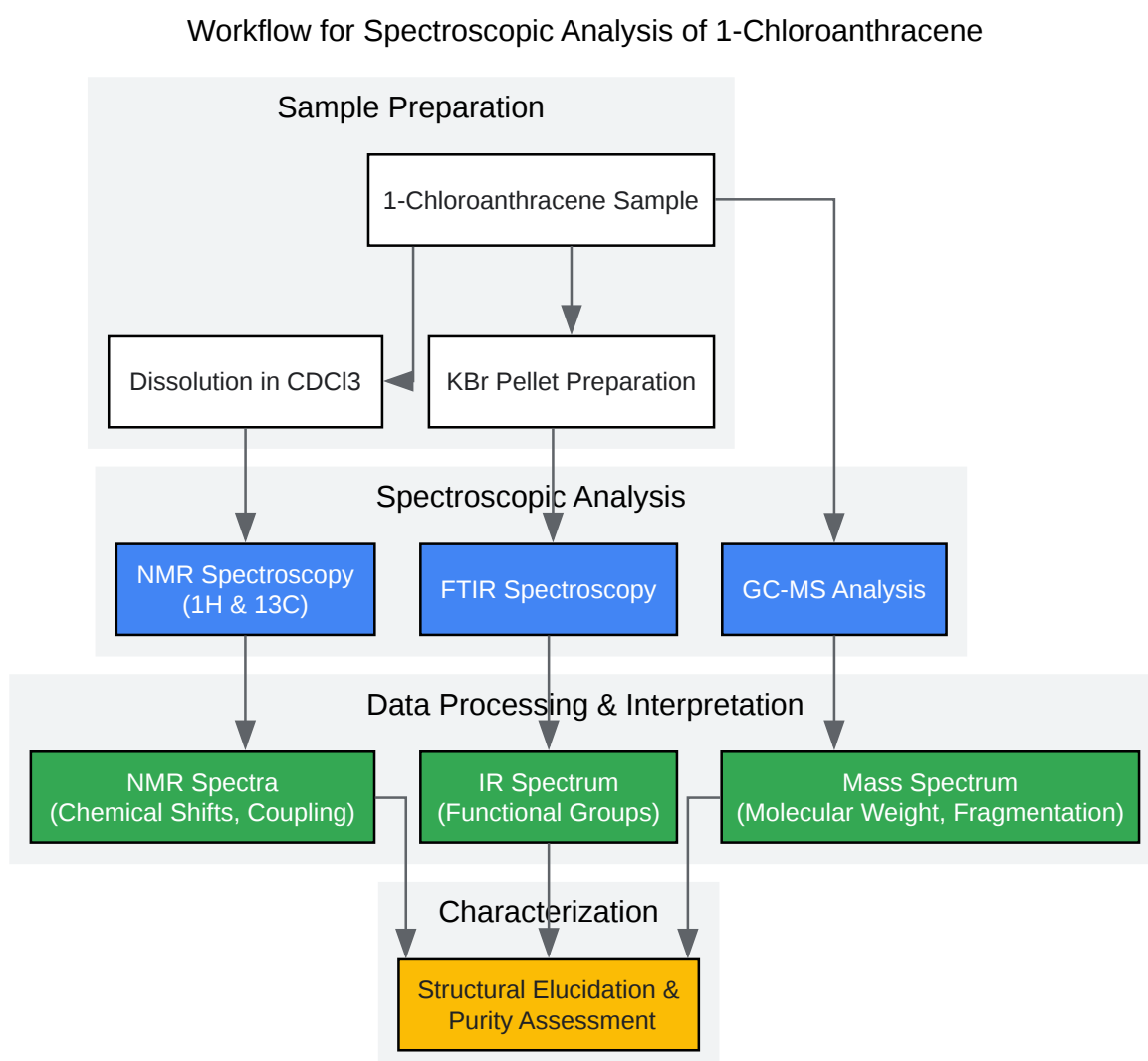
Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A dilute solution of **1-Chloroanthracene** is prepared in a suitable organic solvent (e.g., dichloromethane, hexane).
- GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

- MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass range (e.g., 50-500 amu) to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **1-Chloroanthracene**.



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Caption: Spectroscopic analysis workflow for **1-Chloroanthracene**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloroanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594150#spectroscopic-data-nmr-ir-ms-for-1-chloroanthracene]

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